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Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706

Application Note

This document provides a comprehensive, three-step protocol for the synthesis of 9-Amino-1-
nonanol, a valuable bifunctional molecule for applications in drug development, materials
science, and biochemical research. The synthesis commences with the selective
monobromination of 1,9-nonanediol, followed by nucleophilic substitution with sodium azide to
yield the key intermediate, 9-azido-1-nonanol. The final step involves the reduction of the azide
to the corresponding primary amine, affording the target compound. This protocol includes
detailed experimental procedures, reagent specifications, reaction monitoring techniques,
purification methods, and characterization data to ensure reproducibility and high purity of the
final product.

Introduction

9-Amino-1-nonanol is a linear C9 amino alcohol that contains both a primary amine and a
primary hydroxyl group. This dual functionality makes it a versatile building block in organic
synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, and
other nitrogen-containing functionalities, while the hydroxyl group can be converted into esters,
ethers, and other oxygen-containing moieties. This versatility allows for the incorporation of a
nine-carbon aliphatic chain into a wide range of molecular architectures, which is particularly
useful in the development of novel pharmaceutical agents and functional materials. The
protocol detailed herein provides a reliable and scalable method for the preparation of 9-
Amino-1-nonanol in high yield and purity.
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Overall Synthesis Workflow

The synthesis of 9-Amino-1-nonanol is accomplished via a three-step sequence starting from
1,9-nonanediol. The workflow involves the initial conversion of the diol to a bromo-alcohol,
followed by the introduction of an azide group, and finally, reduction to the desired amino-

alcohol.

9-Azido-1-nonanol

Step 3: Reduction 9-Amino-1-nonanol

9-Bromo-1-nonanol

Step 2: Azidation

1,9-Nonanediol Step 1: Monobromination

Click to download full resolution via product page

Caption: Overall three-step synthesis workflow for 9-Amino-1-nonanol.

Experimental Protocols
Step 1: Synthesis of 9-Bromo-1-nonanol

This procedure outlines the selective monobromination of 1,9-nonanediol using hydrobromic

acid.

Materials and Reagents:
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Molar Mass ( g/mol

Reagent | Quantity Moles
1,9-Nonanediol 160.25 20g 0.125
Toluene 92.14 500 mL

Hydrobromic acid

80.91 21 mL 0.188
(48%)
1 M Hydrochloric acid - 100 mL
1 M Sodium hydroxide - 100 mL
Saturated brine - 100 mL
Anhydrous
As needed

magnesium sulfate

Procedure:

e To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, add 1,9-nonanediol (20 g, 0.125 mol) and toluene (500 mL).

 Stir the mixture until the 1,9-nonanediol is completely dissolved.
¢ Slowly add 48% hydrobromic acid (21 mL, 0.188 mol) to the solution.

» Heat the reaction mixture to reflux and maintain for 30 hours. Water generated during the
reaction will be collected in the Dean-Stark trap.

o Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete
consumption of the starting material.

» After completion, cool the reaction mixture to room temperature.

o Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid
(100 mL), 1 M sodium hydroxide solution (100 mL), water (100 mL), and saturated brine (100
mL).[1]
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

» Purify the crude product by fractional distillation to obtain 9-bromo-1-nonanol.[1]

Expected Yield and Characterization:

Step 2: Synthesis of 9-Azido-1-nonanol

Yield: 94%(1]

Appearance: White to light yellow powder or lump.

Boiling Point: 124-128 °C at 2 mmHg.[1]

Melting Point: 33-35 °C.

This procedure describes the conversion of 9-Bromo-1-nonanol to 9-azido-1-nonanol via

nucleophilic substitution with sodium azide.

Materials and Reagents:

Reagent

Molar Mass ( g/mol

Quantity (Example)

Moles (Example)

)
9-Bromo-1-nonanol 223.15 10g 0.0448
Sodium azide 65.01 4379 0.0672
Acetonitrile 41.05 100 mL
Dichloromethane 84.93 As needed
Saturated brine As needed
Anhydrous sodium
sulfate As needed
Procedure:
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In a round-bottom flask, dissolve 9-bromo-1-nonanol (10 g, 0.0448 mol) in acetonitrile (100
mL).

Add sodium azide (4.37 g, 0.0672 mol) to the solution.

Heat the reaction mixture to reflux and stir for the specified duration (typically 12-24 hours,
monitor by TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove any
inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and saturated brine.[2]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 9-azido-1-nonanol.

Expected Yield and Characterization:

Purity: >97%

Storage: -20°CJ[3]

Molecular Formula: C9H19N30][3]

Molecular Weight: 185.27 g/mol [3]

Step 3: Synthesis of 9-Amino-1-nonanol

This section provides two alternative methods for the reduction of 9-azido-1-nonanol to the final

product, 9-Amino-1-nonanol.

Method A: Reduction with Lithium Aluminum Hydride (LiAlIH4)

Add to LiAlHa suspension
indry THF at0 °C

Warm to RT and stir Filter and extract 9-Amino-1-nonanol

9-Azido-1-nonanol

Dissolve in dry THF Quench with Fieser workup
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Caption: Workflow for the LiAlH4 reduction of 9-azido-1-nonanol.

Materials and Reagents:

Reagent

Molar Mass ( g/mol

)

Quantity (Example)

Moles (Example)

9-Azido-1-nonanol 185.27 59 0.027
Lithium aluminum
) 37.95 154¢ 0.0405
hydride
Anhydrous
- 100 mL -

tetrahydrofuran (THF)

Water

As per Fieser workup

15% Sodium

hydroxide solution

As per Fieser workup

Anhydrous

] - As needed -
magnesium sulfate
Diethyl ether - As needed -

Procedure:

e In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a

suspension of lithium aluminum hydride (1.54 g, 0.0405 mol) in anhydrous THF (50 mL).

e Cool the suspension to 0 °C using an ice bath.

 Dissolve 9-azido-1-nonanol (5 g, 0.027 mol) in anhydrous THF (50 mL).

o Slowly add the solution of 9-azido-1-nonanol to the LiAlH4 suspension at 0 °C with vigorous

stirring.
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 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature. Stir for an additional 12-16 hours.

e Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 using the
Fieser workup procedure: sequentially and slowly add water (1.54 mL), 15% aqueous
sodium hydroxide (1.54 mL), and then water again (4.62 mL).[4]

 Stir the resulting mixture at room temperature for 15 minutes.
e Add anhydrous magnesium sulfate and stir for another 15 minutes.
« Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.

o Combine the filtrate and washes, and concentrate under reduced pressure to obtain 9-
Amino-1-nonanol.

Method B: Catalytic Hydrogenation

9-Azido-1-nonanol Dissolve in Methanol Add Pd/C catalyst Hydrogenate in a Parr shaker Filter through Celite® Concentrate filtrate 9-Amino-1-nonanol

Click to download full resolution via product page

Caption: Workflow for the catalytic hydrogenation of 9-azido-1-nonanol.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity (Example)

9-Azido-1-nonanol 185.27 59

Palladium on carbon (10 wt%) - 05¢

Methanol 32.04 100 mL

Hydrogen gas 2.02 As needed
Procedure:
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e Dissolve 9-azido-1-nonanol (5 g) in methanol (100 mL) in a hydrogenation vessel.
e Carefully add 10% palladium on carbon (0.5 g) to the solution.
e Place the vessel in a Parr shaker or a similar hydrogenation apparatus.

o Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50
psi).

o Shake the reaction mixture at room temperature until the uptake of hydrogen ceases
(typically 4-8 hours).

o Carefully vent the hydrogen and purge the system with an inert gas.

« Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad
with methanol.

o Combine the filtrate and washes, and concentrate under reduced pressure to yield 9-Amino-
1-nonanol.

Characterization of 9-Amino-1-nonanol

Physical Properties:

Property Value

Molecular Formula CoH21NO[5]
Molecular Weight 159.27 g/mol [5]
IUPAC Name 9-aminononan-1-ol[5]
CAS Number 109055-42-7[5]

Spectroscopic Data (Predicted/Typical):

« 'H NMR (CDCls, 8): 3.64 (t, 2H, -CH20H), 2.68 (t, 2H, -CH2NHz), 1.57-1.29 (m, 14H, -
(CH2)7-), 1.21 (br s, 3H, -OH and -NH2).
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o 13C NMR (CDCls, 9): 62.9, 42.2, 33.8, 32.8, 29.5, 29.4, 26.8, 25.7.

e Mass Spectrometry (El): m/z (%) = 159 (M+*), 142, 124, 110, 96, 82, 70, 56, 44, 30.

Conclusion

This protocol provides a reliable and well-documented procedure for the synthesis of 9-Amino-
1-nonanol. By following the detailed steps for synthesis, purification, and characterization,
researchers can obtain this versatile building block in high yield and purity, suitable for a variety
of applications in drug discovery and materials science. The availability of two distinct methods
for the final reduction step offers flexibility based on the equipment and safety considerations of
the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 9-Bromo-1-nonanol | 55362-80-6 [chemicalbook.com]

e 2. orgchemres.org [orgchemres.org]

o 3. 9-Azido-1-nonanol-fEra FFHEEAMB A R/A T [xinyanbm.com]

e 4. Workup [chem.rochester.edu]

e 5. 9-Aminononan-1-ol | C9H21NO | CID 19791108 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Synthesis of 9-Amino-1-nonanol: A Detailed Protocol for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319706#protocol-for-the-synthesis-of-9-amino-1-
nonanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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